molecular formula C10H21BO2 B3055669 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 66217-57-0

2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3055669
CAS No.: 66217-57-0
M. Wt: 184.09 g/mol
InChI Key: XGRHZVNMROMGKZ-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The sec-butyl group is attached to the boron atom, and the compound also contains four methyl groups attached to the dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of sec-butylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Reaction of sec-butylboronic acid with pinacol: The sec-butylboronic acid reacts with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction.

    Formation of the dioxaborolane ring: The reaction results in the formation of the dioxaborolane ring, with the sec-butyl group attached to the boron atom and four methyl groups attached to the ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of sec-butylboronic acid and pinacol. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the compound into boranes or other boron-containing compounds.

    Substitution: The compound can undergo substitution reactions where the sec-butyl group or the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles under various conditions, depending on the desired product.

Major Products Formed

    Oxidation: Boronic acids or boronic esters.

    Reduction: Boranes or other boron-containing compounds.

    Substitution: Various substituted boronic esters or boranes, depending on the reagents used.

Scientific Research Applications

2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the boron atom captures thermal neutrons, resulting in the release of high-energy particles that can selectively destroy cancer cells.

Comparison with Similar Compounds

2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a sec-butyl group.

    Cyclohexylboronic acid pinacol ester: Contains a cyclohexyl group instead of a sec-butyl group.

    Methylboronic acid pinacol ester: Contains a methyl group instead of a sec-butyl group.

The uniqueness of this compound lies in its specific reactivity and steric properties conferred by the sec-butyl group, which can influence its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-butan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRHZVNMROMGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542087
Record name 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66217-57-0
Record name 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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